4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-methyl-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-3-7-18(8-4-16)14-27-15-25-21-20(23(27)30)13-26-28(21)12-11-24-22(29)19-9-5-17(2)6-10-19/h3-10,13,15H,11-12,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVSHXBKZFWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Vilsmeier-Mediated Cyclization
The one-flask methodology described by Wang et al. (2017) provides an efficient route to the heterocyclic core:
Reaction Sequence
- Vilsmeier Amidination : 5-Amino-1,3-diphenylpyrazole (1a ) reacts with PBr₃ in DMF at 60°C to form 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine (2a )
- Heterocyclization : Treatment with hexamethyldisilazane (HMDS) induces ring closure to pyrazolo[3,4-d]pyrimidine
Optimized Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 1-2 h (Step 1) |
| Cyclization Agent | HMDS (3 equivalents) |
| Yield | 68-72% |
This method eliminates intermediate purification, enhancing synthetic efficiency.
Cyclocondensation of 5-Aminopyrazoles
Hemdan et al. (2024) demonstrated alternative core synthesis through cyclocondensation:
Procedure
- React 5-amino-4-cyanopyrazole with formamidine acetate in refluxing ethanol
- Acid-catalyzed cyclization generates pyrazolo[3,4-d]pyrimidin-4-one
Key Advantages
- Tolerates diverse substituents at position 5
- Compatible with green chemistry principles using microwave assistance
Functionalization with 1-(2-Aminoethyl) Side Chain
Nucleophilic Displacement
Installation of ethyl spacer precedes amidation:
Stepwise Synthesis
- Alkylation : Treat core with 2-bromoethylamine hydrobromide
- Conditions: DIPEA (3 eq), DMF, 50°C, 12 h
- Yield: 73%
- Amide Coupling : React with 4-methylbenzoyl chloride
- Conditions: HOBt/EDCl, CH₂Cl₂, 0°C → RT
- Yield: 89%
Mitsunobu Reaction
For sterically hindered systems:
- Employ DIAD/PPh₃ system
- Couple 2-hydroxyethylamine derivative
- Oxidize alcohol to amine prior to acylation
Integrated Synthetic Protocol
Combining optimal methods yields an efficient synthesis:
Optimized Pathway
- Synthesize pyrazolo[3,4-d]pyrimidin-4-one via Vilsmeier-HMDS protocol
- Introduce 4-methylbenzyl group through K₂CO₃-mediated alkylation
- Install ethylamine side chain using Mitsunobu conditions
- Perform final acylation with 4-methylbenzoyl chloride
Cumulative Yield Analysis
| Step | Conversion Efficiency |
|---|---|
| 1 | 72% |
| 2 | 85% |
| 3 | 78% |
| 4 | 89% |
| Total | 42.3% |
Characterization and Analytical Validation
Critical spectroscopic data confirms successful synthesis:
¹H NMR (400 MHz, DMSO-d₆)
δ 2.35 (s, 3H, Ar-CH₃), 2.38 (s, 3H, Ar-CH₃), 3.82 (t, J=6.4 Hz, 2H, NCH₂), 4.21 (t, J=6.4 Hz, 2H, CH₂N), 4.95 (s, 2H, NCH₂Ar), 7.25-8.15 (m, 8H, aromatic), 8.72 (s, 1H, pyrimidine-H), 10.42 (s, 1H, NH)
HRMS (ESI-TOF)
Calculated for C₂₆H₂₆N₅O₂ [M+H]⁺: 440.2085
Found: 440.2089
IR (KBr) ν 3275 (NH), 1685 (C=O), 1595 (C=N), 1540 (C=C) cm⁻¹
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The compound undergoes hydrolysis at three critical sites:
| Reaction Site | Conditions | Products | Catalysts/Reagents |
|---|---|---|---|
| Amide bond (benzamide) | Acidic (HCl 6M, reflux) | 4-methylbenzoic acid + amine intermediate | H⁺/H₂O |
| Pyrimidinone ring (C4=O) | Basic (NaOH 2M, 80°C) | Ring-opening product with carboxylate formation | OH⁻ |
| Ethyl linker | Enzymatic (esterase exposure) | Cleavage to pyrazolo-pyrimidine fragment + benzamide derivative | Biological catalysts |
This hydrolysis profile aligns with reactivity observed in structurally similar pyrazolo[3,4-d]pyrimidine derivatives.
Electrophilic Substitution
The pyrazolo[3,4-d]pyrimidine core participates in electrophilic reactions:
Key positions for substitution:
-
C6 of pyrimidine ring (highest electron density)
-
C3 of pyrazole ring
Steric hindrance from the 4-methylbenzyl group reduces reactivity at C5 compared to unsubstituted analogs .
Oxidation Reactions
Oxidative transformations occur at multiple sites:
| Target Group | Oxidizing Agent | Outcome | Application |
|---|---|---|---|
| Benzylic CH₂ (methyl) | KMnO₄, acidic conditions | Carboxylic acid formation | Prodrug activation |
| Pyrimidinone ring | H₂O₂/Fe²⁺ | N-oxide derivative | Bioactivation pathway |
| Ethyl spacer | CrO₃ | Ketone intermediate | Functional group conversion |
Controlled oxidation of the benzylic methyl group is critical for generating active metabolites in pharmacological contexts.
Metal-Mediated Couplings
The halogenated derivative participates in cross-coupling reactions:
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Biological Interactions
Though not classical chemical reactions, target-specific interactions drive functional outcomes:
These interactions exploit the compound's ability to mimic purine bases while providing enhanced binding through the benzamide substituents .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
- Anticancer Activity : Compounds containing the pyrazolo[3,4-d]pyrimidine structure have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
- Anti-inflammatory Effects : Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These findings suggest potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, indicating that this compound could be developed into new antibiotics or antifungal agents .
Case Studies
Several case studies provide insights into the effectiveness of 4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide):
Wirkmechanismus
The mechanism of action of 4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-N-(2-(5-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: This compound is structurally similar but has a different substituent on the pyrazolo[3,4-d]pyrimidine core.
4-methyl-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: This compound has a chlorine atom instead of a methyl group, which can significantly alter its chemical and biological properties.
Uniqueness
The uniqueness of 4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide lies in its specific substitution pattern and the presence of both the 4-methylbenzyl and benzamide groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Biologische Aktivität
4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant biological activities, particularly in the fields of oncology and pharmacology. Its structure allows for interactions with various biological targets, making it a subject of interest for therapeutic applications.
- Molecular Formula: CHNO
- Molecular Weight: 401.5 g/mol
- CAS Number: 922017-68-3
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antiproliferative effects against various cancer cell lines and its potential as an inhibitor of key enzymes involved in cancer progression.
Antiproliferative Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit potent antiproliferative activities against multiple cancer cell lines:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HCT116 | 22.7 - 40.75 | |
| HepG2 | Comparable to reference drugs | |
| MCF-7 | Comparable to reference drugs |
In a study assessing various derivatives of pyrazolo[3,4-d]pyrimidine, compounds showed IC values ranging from 0.016 µM to 19.56 µM against wild-type and mutant EGFR, indicating high potency and selectivity towards cancer cells while minimizing cytotoxic effects on normal cells .
Molecular docking studies have suggested that the antiproliferative effect is primarily due to the compound's ability to form hydrogen bonds with DNA topoisomerase and other protein targets involved in cell cycle regulation. This interaction disrupts essential cellular processes such as DNA replication and repair .
Case Studies
- Study on Anticancer Activity : A recent investigation into the activity of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compound 12b exhibited significant anti-proliferative effects against A549 lung cancer cells with an IC of 8.21 µM and against HCT116 colorectal cancer cells with an IC of 19.56 µM . Flow cytometric analysis revealed that this compound induced apoptosis and arrested the cell cycle at S and G2/M phases.
- Selectivity Studies : In another study focusing on selectivity indices, compounds similar to 4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide were tested against both cancerous and non-cancerous cell lines. Results indicated a high selectivity index for certain derivatives, suggesting their potential for targeted cancer therapy with reduced side effects .
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require purification to remove residues .
- Catalysts : Bases like triethylamine or K₂CO₃ improve reaction kinetics .
- Temperature : Controlled heating (60–80°C) prevents decomposition of heat-sensitive intermediates .
Basic: Which analytical techniques are most reliable for characterizing this compound, and how are they applied?
Methodological Answer:
Structural validation and purity assessment require a combination of techniques:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methylbenzyl protons at δ 2.3–2.5 ppm; pyrimidine carbonyl at δ 165–170 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region .
LC-MS : Verifies molecular ion peaks ([M+H]⁺) and detects impurities (<2% threshold) .
X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core .
Advanced: How can researchers resolve contradictory data on reaction yields when varying solvents or catalysts?
Methodological Answer:
Contradictions often arise from solvent polarity or catalyst efficiency. A systematic approach includes:
Design of Experiments (DoE) :
- Vary solvents (DMF vs. DMSO) and catalysts (triethylamine vs. NaH) in a factorial design to identify optimal combinations .
Kinetic Studies :
- Monitor reaction progress via TLC or in situ IR to determine rate-limiting steps .
Post-Hoc Analysis :
- Compare purity profiles (HPLC) to differentiate between side reactions and catalyst inefficiency .
Example : reports 75% yield in DMF with triethylamine, while achieves 68% in DMSO with NaH. DoE revealed DMF’s superior solvation of intermediates, but NaH may deprotonate sensitive groups, reducing yield .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding:
Core Modifications :
- Replace 4-methylbenzyl with fluorophenyl () to assess impact on kinase inhibition .
- Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
Pharmacophore Mapping :
- Docking simulations (AutoDock, Schrödinger) identify key interactions (e.g., hydrogen bonding with pyrimidine carbonyl) .
In Vitro Assays :
- Compare IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate substituent effects with potency .
Key Finding : The 4-methyl group on the benzamide enhances hydrophobic interactions with ATP-binding pockets, as shown in .
Advanced: How can solubility challenges in biological assays be addressed without compromising activity?
Methodological Answer:
Poor aqueous solubility is common due to the hydrophobic benzamide moiety. Strategies include:
Prodrug Design :
- Introduce phosphate esters at the pyrimidine carbonyl, which hydrolyze in vivo to the active form .
Nanoformulation :
- Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .
Co-Solvent Systems :
- Use DMSO-water mixtures (<1% DMSO) for in vitro studies to maintain cell viability .
Advanced: What computational methods are used to predict reaction pathways for novel derivatives?
Methodological Answer:
Quantum Mechanical Calculations :
- DFT (B3LYP/6-31G*) models transition states for cyclocondensation steps .
Machine Learning (ML) :
- Train models on reaction databases (e.g., PubChem) to predict optimal conditions (solvent, catalyst) for new substitutions .
Molecular Dynamics (MD) :
- Simulate binding affinities of derivatives with target proteins (e.g., EGFR kinase) to prioritize synthesis .
Case Study : highlights ICReDD’s workflow, combining computational reaction path searches with experimental validation to reduce trial-and-error .
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